N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 578737-18-5
VCID: VC0384957
InChI: InChI=1S/C15H20ClNO3S/c1-11(2)15(18)17(14-7-8-21(19,20)10-14)9-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
SMILES: CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2
Molecular Formula: C15H20ClNO3S
Molecular Weight: 329.8g/mol

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide

CAS No.: 578737-18-5

Main Products

VCID: VC0384957

Molecular Formula: C15H20ClNO3S

Molecular Weight: 329.8g/mol

N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide - 578737-18-5

CAS No. 578737-18-5
Product Name N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
Molecular Formula C15H20ClNO3S
Molecular Weight 329.8g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide
Standard InChI InChI=1S/C15H20ClNO3S/c1-11(2)15(18)17(14-7-8-21(19,20)10-14)9-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Standard InChIKey VAAAPAAXIYUDPA-UHFFFAOYSA-N
SMILES CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2
Canonical SMILES CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2
PubChem Compound 3817430
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator